![molecular formula C16H15N3O B5327260 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound has gained attention due to its ability to target specific signaling pathways involved in the progression of diseases, making it a promising candidate for drug development.
Wirkmechanismus
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can modulate the expression of genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease condition being studied. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide has several advantages for lab experiments, including its specificity for NF-κB and its ability to target specific signaling pathways involved in disease progression. However, this compound also has limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide, including:
1. Further investigation of its potential therapeutic applications in other disease conditions, such as autoimmune disorders and cardiovascular disease.
2. Development of more potent and selective inhibitors of NF-κB for use in clinical settings.
3. Investigation of the potential synergistic effects of this compound with other drugs or therapies.
4. Exploration of the mechanisms underlying the potential neuroprotective effects of this compound in neurodegenerative disorders.
5. Investigation of the potential long-term effects of this compound on cellular processes and gene expression.
Synthesemethoden
The synthesis of 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide involves several steps, starting with the condensation of 3-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate to form 3-methyl-2-(1-cyano-1-ethoxyethyl)pyridine. This intermediate is then reacted with 4-aminobenzamide in the presence of a palladium catalyst to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
Eigenschaften
IUPAC Name |
3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-18-15(11)12(2)19-16(20)14-7-3-6-13(9-14)10-17/h3-9,12H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEWRCGUNWEQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.